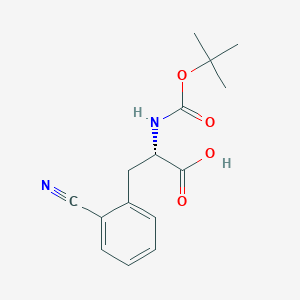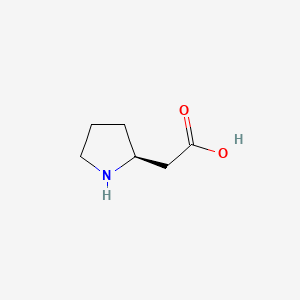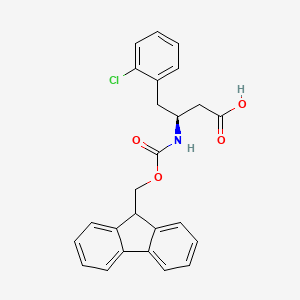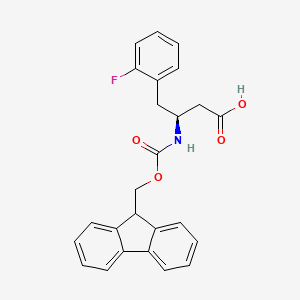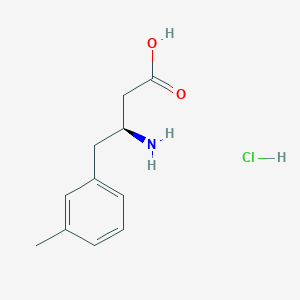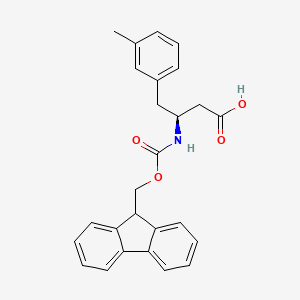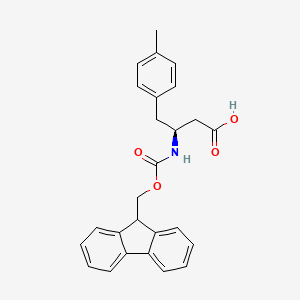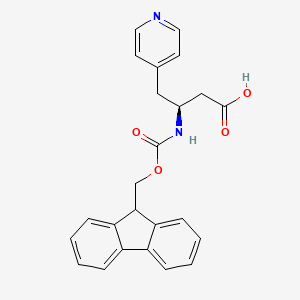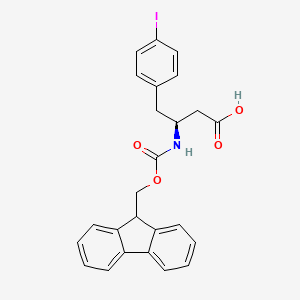
2,6-ジフルオロピリジン-3-ボロン酸
概要
説明
2,6-Difluoropyridine-3-boronic acid is a fluorinated pyridine derivative with the molecular formula C5H4BF2NO2. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the pyridine ring and a boronic acid group at the 3 position. It is a white to light yellow crystalline powder that is soluble in water and some organic solvents . The compound is known for its stability and significant role in various chemical syntheses, particularly in the pharmaceutical and materials science fields .
科学的研究の応用
2,6-Difluoropyridine-3-boronic acid has numerous applications in scientific research:
作用機序
Target of Action
2,6-Difluoropyridine-3-boronic acid is a fluorinated pyridine boronic acid derivative . It is used as an important intermediate in pharmaceuticals, particularly in the synthesis of steroidal compounds, sulfonamides, antispasmodics, and lactam drugs . The primary targets of this compound are the biochemical pathways involved in the synthesis of these drugs .
Mode of Action
The compound interacts with its targets through the Suzuki coupling reaction mechanism . This mechanism allows the pyridine ring of the compound to couple with other aromatic or heterocyclic rings under mild conditions .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of various drugs . It participates in various types of reactions such as cyclization, nucleophilic substitution, and condensation of amino acids .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role as an intermediate in drug synthesis . The resulting drugs have various therapeutic effects, depending on their specific mechanisms of action .
Action Environment
The action, efficacy, and stability of 2,6-Difluoropyridine-3-boronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound is soluble in water, which can influence its action and efficacy .
生化学分析
Biochemical Properties
2,6-Difluoropyridine-3-boronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is particularly important in the inhibition of serine proteases and other enzymes that contain active site serine residues. The compound’s ability to form these interactions makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Cellular Effects
The effects of 2,6-Difluoropyridine-3-boronic acid on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways. Additionally, 2,6-Difluoropyridine-3-boronic acid can affect gene expression by modulating the activity of transcription factors and other regulatory proteins. These effects on cellular processes highlight the compound’s potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, 2,6-Difluoropyridine-3-boronic acid exerts its effects through several mechanisms. One key mechanism is the formation of reversible covalent bonds with active site serine residues in enzymes, leading to enzyme inhibition. This interaction can result in the inhibition of enzyme activity and subsequent changes in cellular processes. Additionally, the compound can bind to other biomolecules, such as transcription factors, and modulate their activity. These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .
Temporal Effects in Laboratory Settings
The stability and degradation of 2,6-Difluoropyridine-3-boronic acid in laboratory settings are important factors to consider. The compound is generally stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of moisture and light. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression. These temporal effects are important for understanding the compound’s potential as a therapeutic agent and for designing experiments that accurately assess its biological activity .
Dosage Effects in Animal Models
The effects of 2,6-Difluoropyridine-3-boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including damage to tissues and organs. These dosage-dependent effects are important for determining the therapeutic window of the compound and for designing safe and effective treatment regimens .
Metabolic Pathways
2,6-Difluoropyridine-3-boronic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which can lead to the formation of various metabolites. These metabolites can have different biological activities and can contribute to the overall effects of the compound. Understanding the metabolic pathways of 2,6-Difluoropyridine-3-boronic acid is crucial for predicting its pharmacokinetics and potential interactions with other drugs .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoropyridine-3-boronic acid typically involves the following steps :
Lithiation and Borylation: Under an inert atmosphere, a solution of 2,6-difluoropyridine in diethyl ether is cooled to -78°C. A solution of lithium diisopropylamide in tetrahydrofuran is added dropwise, followed by the addition of trimethyl borate. The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour.
Workup: The reaction is quenched with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid.
Industrial Production Methods: Industrial production of 2,6-Difluoropyridine-3-boronic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 2,6-Difluoropyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) and sodium hydroxide (NaOH) are used.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Nucleophilic Substitution: The products depend on the nucleophile used, leading to various substituted pyridines.
類似化合物との比較
2,5-Difluoropyridine: Another fluorinated pyridine with fluorine atoms at the 2 and 5 positions.
3,4-Difluoropyridine: A compound with fluorine atoms at the 3 and 4 positions.
Uniqueness: 2,6-Difluoropyridine-3-boronic acid is unique due to the specific positioning of the fluorine atoms and the boronic acid group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in Suzuki-Miyaura coupling reactions and other synthetic applications .
特性
IUPAC Name |
(2,6-difluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCZTROJRJFXNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376387 | |
| Record name | 2,6-Difluoropyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136466-94-9 | |
| Record name | 2,6-Difluoropyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-3-pyridineboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

